molecular formula C22H19N5O4S B11259306 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11259306
M. Wt: 449.5 g/mol
InChI Key: FSKYRXVBMIJZRY-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a triazolopyridazine core, and a methoxyphenylmethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Construction of the Triazolopyridazine Core: This is achieved through a series of cyclization reactions starting from appropriate hydrazine derivatives and pyridazine precursors.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the triazolopyridazine intermediate with the methoxyphenylmethylacetamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzodioxole and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolopyridazine core.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole and methoxyphenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound’s unique properties could be leveraged in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the triazolopyridazine core could modulate signaling pathways. The sulfanyl group may facilitate binding to metal ions or other biomolecules, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybiphenyl: Shares the benzene ring structure but lacks the triazolopyridazine core.

    Sulfamic Acid: Contains a sulfanyl group but differs significantly in overall structure.

    Psilocybin: Contains a similar indole structure but is primarily known for its psychoactive properties.

Uniqueness

The uniqueness of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE lies in its combination of a benzodioxole moiety, a triazolopyridazine core, and a methoxyphenylmethylacetamide group. This combination endows the compound with a distinct set of chemical and biological properties, making it a versatile molecule for various applications.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H19N5O4S/c1-29-17-5-3-2-4-15(17)11-23-21(28)12-32-22-25-24-20-9-7-16(26-27(20)22)14-6-8-18-19(10-14)31-13-30-18/h2-10H,11-13H2,1H3,(H,23,28)

InChI Key

FSKYRXVBMIJZRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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